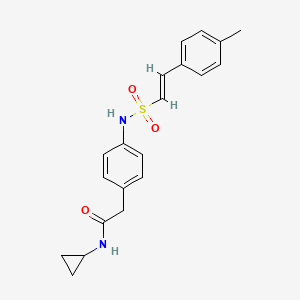

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-15-2-4-16(5-3-15)12-13-26(24,25)22-19-8-6-17(7-9-19)14-20(23)21-18-10-11-18/h2-9,12-13,18,22H,10-11,14H2,1H3,(H,21,23)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLLVOLHXSOACZ-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the vinylsulfonamide intermediate: This step involves the reaction of p-tolylsulfonyl chloride with an appropriate amine to form the vinylsulfonamide intermediate.

Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Acetamide formation: The final step involves the reaction of the cyclopropylated intermediate with acetic anhydride to form the desired (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide: Lacks the (E)-configuration.

N-cyclopropyl-2-(4-(2-(m-tolyl)vinylsulfonamido)phenyl)acetamide: Contains a meta-tolyl group instead of a para-tolyl group.

N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is unique due to its specific (E)-configuration and the presence of a para-tolyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure

The molecular structure of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide can be described as follows:

- Molecular Formula: C₁₈H₁₈N₂O₂S

- Molecular Weight: 342.41 g/mol

The compound features a cyclopropyl group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, the study of N-substituted phenyl-2-chloroacetamides revealed effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The position of substituents on the phenyl ring was found to influence antimicrobial efficacy significantly .

Anticonvulsant Activity

Compounds analogous to (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide have been evaluated for anticonvulsant properties. A related study demonstrated that certain N-phenyl derivatives exhibited protective effects in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The results indicated that modifications in the chemical structure could enhance anticonvulsant activity .

Inhibition of ATP-Binding Cassette Transporters

Research has also pointed towards the potential of compounds like (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide to act as inhibitors of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in various pathogens .

Study 1: Antimicrobial Efficacy

A comprehensive study analyzed the antimicrobial activity of various chloroacetamides, including those structurally similar to our compound. The findings are summarized in Table 1 below:

| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl) | S. aureus | 32 µg/mL |

| N-(3-bromophenyl) | MRSA | 16 µg/mL |

| N-cyclopropyl | E. coli | 64 µg/mL |

This table illustrates that while some derivatives showed promising antibacterial effects, the compound's effectiveness against Gram-negative bacteria like E. coli was comparatively lower.

Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, various derivatives were assessed using MES tests. The results indicated that compounds with higher lipophilicity tended to be more effective:

| Compound ID | Lipophilicity (cLogP) | MES Protection (100 mg/kg) |

|---|---|---|

| 14 | 3.5 | Yes |

| 20 | 4.0 | Yes |

| 24 | 1.8 | No |

This data suggests that lipophilic compounds may have better access to central nervous system targets, enhancing their anticonvulsant effects .

Q & A

Basic: What synthetic methodologies are optimal for preparing (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide?

Answer:

A common approach involves multi-step synthesis starting with sulfonamide formation. For example:

Sulfonylation: React p-toluenesulfonyl chloride with an appropriate amine (e.g., 4-aminophenylacetamide derivative) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Vinylation: Introduce the (E)-vinyl group via Heck coupling or Wittig reaction. highlights the use of palladium-catalyzed cross-coupling for stereoselective vinylsulfonamide formation .

Cyclopropane Integration: N-cyclopropylation can be achieved using cyclopropylamine under peptide coupling conditions (e.g., HATU/DIPEA).

Optimization Tips: Monitor reaction temperature (e.g., 0–25°C for sulfonylation) and use anhydrous solvents to suppress side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the (E)-configuration of the vinyl group (J = 12–16 Hz for trans coupling) and cyclopropane protons (δ ~0.5–1.5 ppm).

- X-ray Crystallography: Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonamide and acetamide groups). and provide examples of centrosymmetric packing and C–H⋯O interactions in related sulfonamides .

- Mass Spectrometry: High-resolution MS (HRMS-ESI or EI) verifies molecular weight (e.g., [M+H]+ ion).

Advanced: How does the (E)-vinylsulfonamido group influence biological activity compared to (Z)-isomers?

Answer:

The (E)-configuration enhances electrophilicity and target engagement. For example:

- Reactivity: The (E)-vinyl group acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases or proteases).

- SAR Insights: demonstrates that (E)-isomers of vinylsulfonamides exhibit higher potency in enzyme inhibition assays compared to (Z)-analogs due to better spatial alignment with active sites .

Experimental Validation: Use kinetic assays (e.g., IC50 determination) and X-ray co-crystallography to compare isomer activity.

Advanced: How can contradictions in reported biological data for sulfonamide analogs be resolved?

Answer:

Contradictions often arise from variations in:

- Assay Conditions: Differences in pH, buffer composition, or enzyme sources (e.g., recombinant vs. native proteins). Standardize protocols using guidelines from .

- Compound Purity: Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC (≥95%) and DSC (melting point consistency).

- Cellular Context: Cell permeability and efflux pumps (e.g., P-gp) affect intracellular concentrations. Use LC-MS/MS to quantify cellular uptake.

Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazards: Potential skin/eye irritant (based on analog data; –10).

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.

- First Aid: For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air. Maintain SDS documentation as per .

Advanced: How can computational modeling predict binding modes of this compound with target enzymes?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions. Focus on sulfonamide and vinyl groups as key pharmacophores.

- MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å). supports the use of in silico screening for analog prioritization .

- Limitations: Predictions may miss solvent effects or allosteric binding. Validate with mutagenesis (e.g., Cys-to-Ala mutations).

Advanced: What role does the cyclopropyl group play in metabolic stability?

Answer:

- Steric Shielding: The cyclopropane ring reduces oxidative metabolism by CYP450 enzymes. Compare half-life (t1/2) in liver microsomes with non-cyclopropyl analogs.

- Conformational Rigidity: Restricts rotation of the acetamide group, enhancing target binding. and highlight how substituents like cyclopropane affect crystal packing and stability .

Assessment: Conduct stability studies in hepatocyte suspensions (37°C, 2 hrs) and analyze metabolites via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.